molecular formula C22H23N3O5S B2591702 methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate CAS No. 1903865-04-2

methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate

Cat. No.: B2591702
CAS No.: 1903865-04-2
M. Wt: 441.5
InChI Key: WSPVINHPLDSORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications

Metabolic Fate and Enzyme Involvement

  • Research on synthetic cannabinoid receptor agonists similar in structure to Methyl (4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate, such as QMMSB and QMiPSB, has focused on understanding their metabolic fate. These studies have identified important phase I and II metabolites, including ester hydrolysis products and their glucuronides, which are suitable targets for toxicological screenings. The involvement of various cytochrome P450 isozymes (e.g., CYP2C8, CYP2C9, CYP3A4, and CYP3A5) and human carboxylesterases in the metabolism of these compounds suggests low potential for drug-drug interactions due to CYP inhibition (Richter et al., 2022).

Chemical Synthesis and Transformations

  • Studies on the synthesis and transformations of chemical structures involving quinoline and piperidine derivatives have explored novel routes to heterocyclic compounds. For example, the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines from cyclizations of acetylenic sulfones with beta and gamma-chloroamines highlights innovative approaches to complex molecules with potential pharmaceutical applications (Back & Nakajima, 2000).

Antimicrobial Activity

  • The synthesis of novel compounds containing quinoline and piperidine moieties, such as (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, and their evaluation for antimicrobial activity against bacterial and fungal strains demonstrate the potential of these compounds in developing new antimicrobial agents. The structure-activity relationship studies in this area contribute to the identification of new lead compounds for drug development (Ashok et al., 2014).

Properties

IUPAC Name

methyl N-[4-(4-quinolin-8-yloxypiperidin-1-yl)sulfonylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-29-22(26)24-17-7-9-19(10-8-17)31(27,28)25-14-11-18(12-15-25)30-20-6-2-4-16-5-3-13-23-21(16)20/h2-10,13,18H,11-12,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPVINHPLDSORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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